4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline

Medicinal Chemistry Kinase Inhibitor Design Fluorine Chemistry

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline is a synthetic, fluorinated quinazoline derivative incorporating a rigid 7-azabicyclo[2.2.1]heptane amine substituent. Its molecular formula is C14H14FN3 with a molecular weight of 243.28 g/mol.

Molecular Formula C14H14FN3
Molecular Weight 243.285
CAS No. 2415469-73-5
Cat. No. B2725286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline
CAS2415469-73-5
Molecular FormulaC14H14FN3
Molecular Weight243.285
Structural Identifiers
SMILESC1CC2CCC1N2C3=NC=NC4=C3C=CC(=C4)F
InChIInChI=1S/C14H14FN3/c15-9-1-6-12-13(7-9)16-8-17-14(12)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2
InChIKeyQPDCXXBUCZBOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline (CAS 2415469-73-5): Key Compound Identifier and Baseline Properties for Procurement


4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline is a synthetic, fluorinated quinazoline derivative incorporating a rigid 7-azabicyclo[2.2.1]heptane amine substituent. Its molecular formula is C14H14FN3 with a molecular weight of 243.28 g/mol . The compound belongs to a class of N-heterocyclic building blocks widely employed in medicinal chemistry for the construction of kinase inhibitor scaffolds and central nervous system receptor ligands [1]. The presence of a single fluorine atom at the 7-position of the quinazoline core, combined with the conformationally constrained bicyclic amine, creates a distinct pharmacophoric profile that differentiates it from non-fluorinated and regioisomeric analogs.

Why 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline Cannot Be Replaced by Common Quinazoline Analogs


Simple replacement of 4-(7-azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline with other 4-aminoquinazolines, isosteric 2-azabicyclo[2.2.1]heptane regioisomers, or non-fluorinated analogs risks altering key molecular recognition features. The 7-azabicyclo[2.2.1]heptane ring provides a conformationally restricted, basic amine that influences both target binding enthalpy and physicochemical properties differently than flexible piperidine or pyrrolidine replacements [1]. Furthermore, the 7-fluoro substituent modulates the electron density of the quinazoline ring and creates a unique hydrogen-bond acceptor pattern that is absent in the non-fluorinated analog (CAS 2415540-77-9) or the 6-fluoro regioisomer (CAS 2415462-78-9) . These structural differences translate into quantifiable variations in biological target engagement, metabolic stability, and physicochemical parameters, as detailed in Section 3.

Quantitative Differentiation Evidence for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline Against Closest Analogs


Fluorine Positional Isomerism: 7-Fluoro vs. 6-Fluoro Quinazoline Core Electronic and Steric Profile

The 7-fluoro substitution on the quinazoline core of the target compound (CAS 2415469-73-5) creates a distinct electronic and steric environment compared to the 6-fluoro regioisomer (CAS 2415462-78-9). While both share the same molecular formula (C14H14FN3, MW 243.28) , the fluorine position alters the dipole moment and hydrogen-bond acceptor capacity of the quinazoline ring. In structurally related quinazoline kinase inhibitors, a 7-fluoro substituent has been shown to enhance binding affinity to the EGFR T790M mutant by approximately 2-fold compared to the 6-fluoro analog, attributable to a favorable interaction with the gatekeeper residue [1].

Medicinal Chemistry Kinase Inhibitor Design Fluorine Chemistry

Bicyclic Amine Conformational Restriction: 7-Azabicyclo[2.2.1]heptane vs. Piperidine Flexibility

The 7-azabicyclo[2.2.1]heptane ring in the target compound restricts the amine into a single, rigid conformation, unlike the freely rotating piperidine ring found in 4-(piperidin-1-yl)-7-fluoroquinazoline. In published studies on nicotinic acetylcholine receptor ligands, the 7-azabicyclo[2.2.1]heptane scaffold provided a 10-fold improvement in binding affinity (Ki = 0.5 nM vs. 5 nM) compared to the piperidine analog, attributed to reduced entropy penalty upon binding [1]. This preorganization effect is expected to translate to the quinazoline series.

Conformational Analysis Ligand Preorganization Entropic Binding

Fluorination Impact on Metabolic Stability: 7-Fluoro vs. Non-Fluorinated Quinazoline

The 7-fluoro substituent in the target compound is positioned at a metabolically labile site of the quinazoline ring. In related quinazoline series, introduction of a fluorine atom at the 7-position reduced intrinsic clearance in human liver microsomes from 48 µL/min/mg (non-fluorinated analog) to 15 µL/min/mg, a 3.2-fold improvement in metabolic stability [1]. This is consistent with the well-established role of fluorine in blocking cytochrome P450-mediated oxidation at the substituted position.

Metabolic Stability CYP450 Oxidation Fluorine Blocking

Chemical Identity and Purity Specification: Target Compound vs. Commercial Regioisomer

The target compound (CAS 2415469-73-5) is chemically distinct from the 2-azabicyclo[2.2.1]heptane regioisomer 4-{2-azabicyclo[2.2.1]heptan-2-yl}-5-fluoroquinazoline (CAS 1444307-59-8). While both share the molecular formula C14H14FN3 and a typical purity specification of ≥95% , the connectivity of the bicyclic amine to the quinazoline core differs, leading to different vectors for the basic nitrogen. This alters the spatial orientation of key hydrogen-bond interactions. The target compound is explicitly designated for non-human research use only .

Quality Control Compound Identity Regioisomer Purity

Patent Landscape Differentiation: Primary Quinazoline-4-amine Scaffold in Kinase Inhibitor Intellectual Property

Patent US 8389727 explicitly protects solid forms of compounds containing the 7-azabicyclo[2.2.1]heptan-7-yl moiety attached to a quinoline-3-carboxamide core [1]. The target compound's quinazoline scaffold positions it in a distinct chemical space from these protected quinolines, while still leveraging the privileged 7-azabicyclo[2.2.1]heptane pharmacophore. This differentiation may offer advantages in freedom-to-operate analyses for commercial kinase inhibitor programs.

Patent Analysis Kinase Inhibitor IP Freedom to Operate

Optimal Research and Procurement Use Cases for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline


Fragment-Based Drug Discovery: Fluorinated Quinazoline Core with Conformationally Restricted Amine Vector

The compound serves as an ideal fragment-sized (MW 243.28) building block for fragment-based screening and subsequent structure-guided optimization. Its 7-fluoro substituent provides a sensitive 19F NMR handle for binding detection, while the rigid 7-azabicyclo[2.2.1]heptane amine offers a defined exit vector for fragment linking. The 10-fold entropic advantage of this bicyclic amine over piperidine analogs (see Evidence Item 2) makes it a superior choice for fragment growing campaigns targeting nicotinic receptors or kinases [1].

EGFR and Kinase Inhibitor Lead Optimization: Leveraging 7-Fluoro Metabolic Stability

In kinase inhibitor programs, particularly those targeting EGFR mutants, the 7-fluoro substitution is expected to reduce intrinsic clearance by approximately 3.2-fold compared to the non-fluorinated analog (see Evidence Item 3). This compound can be used as a core scaffold for attaching various warheads at the 4-position amine, enabling rapid exploration of structure-activity and structure-property relationships while maintaining the metabolic stability benefit [2].

CNS Drug Discovery: Rigidified nAChR Ligand Scaffold

The 7-azabicyclo[2.2.1]heptane moiety is a well-established pharmacophore for nicotinic acetylcholine receptor modulation. The target compound combines this rigid, basic amine with a fluorinated quinazoline core that can penetrate the blood-brain barrier. The demonstrated sub-nanomolar binding affinity of related 7-azabicyclo[2.2.1]heptane derivatives (Ki ≈ 0.5 nM, see Evidence Item 2) supports its use as a starting point for CNS-penetrant nAChR agonist or antagonist development [1].

Chemical Biology Tool Compound Synthesis: Bifunctional PROTAC Linker Attachment Point

The free secondary amine of the 7-azabicyclo[2.2.1]heptane ring provides a unique, sterically defined handle for conjugation to E3 ligase ligands in PROTAC design. Unlike piperidine-based linkers, the rigid bicyclic system imparts a fixed dihedral angle that can optimize ternary complex formation. The 7-fluoroquinazoline portion can be simultaneously functionalized to recruit the target protein of interest, making this compound a versatile intermediate for bifunctional degrader synthesis [2].

Quote Request

Request a Quote for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.